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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on R-6890
(Spirochlorphine) and is intended for research and informational purposes only. R-6890 is a
potent synthetic opioid and should be handled with extreme caution by qualified professionals
in a research setting. The information contained herein is not a substitute for a comprehensive

safety assessment.

Introduction

R-6890, also known as Spirochlorphine, is a synthetic opioid belonging to the spiropiperidine
class of compounds.[1] Initially developed for research purposes, it has emerged as a
compound of interest due to its potent activity at opioid receptors. This guide provides a
consolidated overview of the available preclinical data on the toxicology and safety profile of R-
6890, intended to inform researchers and drug development professionals. Due to its status as
a research chemical and its appearance in illicit markets, formal toxicology and safety data are
limited. This document compiles the known pharmacological data, infers potential toxicological
properties based on its mechanism of action, and outlines standard experimental protocols for
assessing the safety of potent opioids.

Pharmacological Profile

R-6890 is characterized as a potent opioid agonist with high affinity for the mu (u)-opioid
receptor and the nociceptin/orphanin FQ (NOP) receptor.[2] Its primary mechanism of action is

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15620711?utm_src=pdf-interest
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://www.unodc.org/LSS/Announcement/Details/55d787ca-cec7-4204-90b0-68236305dcaa
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://www.benchchem.com/product/b15620711?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

through the activation of these G-protein coupled receptors, which are central to pain
modulation and other physiological processes.

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of R-6890 is crucial for understanding its
potency and potential for off-target effects. The following table summarizes the available in vitro

binding data.

Receptor Ligand Preparation Ki (nM) Reference
Rat brain

Mu-Opioid (L) [3H]-Sufentanil 4 [3]
homogenate

o ) Rat brain

Delta-Opioid () [3H]-Sufentanil 75 [3]

homogenate

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki
value indicates a higher binding affinity.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the analgesic properties of R-6890.

Species Assay Effect Reference
Rat Not Specified Analgesic Effects [4]
Mouse Not Specified Potent Antinociception  [1][5]

Inferred Toxicology and Safety Profile

Formal toxicological studies on R-6890 are not publicly available. However, based on its potent
agonist activity at the p-opioid receptor, a profile of expected adverse effects can be inferred,
consistent with other potent synthetic opioids.

Expected Adverse Effects:
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Respiratory Depression: This is the most significant acute toxicity associated with p-opioid
agonists and is the primary cause of fatality in overdose cases.[6][7][8]

Central Nervous System (CNS) Depression: Including sedation, dizziness, and confusion.

Dependence and Addiction: Chronic administration of potent p-opioids leads to the
development of physical dependence and has a high potential for addiction.

Gastrointestinal Effects: Constipation is a common side effect of opioid use due to reduced
gastrointestinal motility.

Cardiovascular Effects: Bradycardia and hypotension can occur.

Experimental Protocols for Safety Assessment

For a compound like R-6890, a series of in vitro and in vivo studies would be necessary to

formally characterize its safety profile. The following are detailed methodologies for key

experiments.

In Vivo Acute Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of R-6890 in a rodent model.

Methodology:

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Route of Administration: Intravenous (1V) or intraperitoneal (IP).

Dose Escalation: A minimum of five dose groups with a logarithmic spacing of doses. A
preliminary range-finding study is conducted to determine the approximate lethal dose.

Procedure:
o Animals are acclimated for at least one week before the study.
o R-6890 is dissolved in a suitable vehicle (e.g., saline, DMSO).

o Asingle dose is administered to each animal.
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o Animals are observed continuously for the first 4 hours and then at regular intervals for up
to 14 days.

o Observations include clinical signs of toxicity (e.g., respiratory rate, sedation, convulsions)
and mortality.

o Data Analysis: The LD50 is calculated using a recognized statistical method, such as the
probit analysis.

In Vivo Respiratory Depression Assessment

Objective: To quantify the respiratory depressant effects of R-6890.
Methodology:

e Animal Model: Male Sprague-Dawley rats.

e Technique: Whole-body plethysmography.[9][10]

e Procedure:

[¢]

Animals are placed in the plethysmography chambers and allowed to acclimate.

o Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are
recorded.

o R-6890 is administered at various doses.

o Respiratory parameters are continuously monitored for a defined period post-
administration.

» Data Analysis: Dose-response curves are generated to determine the dose of R-6890 that
causes a 50% reduction in respiratory function (RD50).

Signaling Pathways

R-6890 exerts its effects primarily through the activation of the p-opioid and nociceptin
receptors, both of which are Gi/Go-coupled G-protein coupled receptors (GPCRS).
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Mu-Opioid Receptor Sighaling Pathway

Activation of the p-opioid receptor by an agonist like R-6890 initiates a cascade of intracellular
events leading to its analgesic and adverse effects.
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Caption: Mu-Opioid Receptor Signaling Cascade.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling
Pathway

The NOP receptor shares significant homology with classical opioid receptors and also couples
to Gi/Go proteins, leading to inhibitory neuronal effects.[11][12][13]
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Caption: NOP Receptor Signaling Cascade.

Conclusion

R-6890 is a potent synthetic opioid with high affinity for the p-opioid and NOP receptors. While
guantitative toxicological data is scarce, its pharmacological profile strongly suggests a safety
profile consistent with other potent p-opioid agonists, with respiratory depression being the
primary life-threatening risk. The information and outlined protocols in this guide are intended to
provide a foundational understanding for researchers. Any further investigation of R-6890 must
be conducted with appropriate safety measures and a thorough, formal toxicological
assessment is required to fully characterize its safety profile for any potential therapeutic
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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